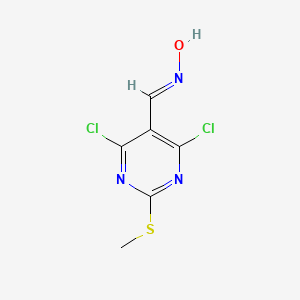

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime

Description

Properties

CAS No. |

33097-12-0 |

|---|---|

Molecular Formula |

C6H5Cl2N3OS |

Molecular Weight |

238.09 g/mol |

IUPAC Name |

(NZ)-N-[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5Cl2N3OS/c1-13-6-10-4(7)3(2-9-12)5(8)11-6/h2,12H,1H3/b9-2- |

InChI Key |

QNDOJFRYZPCHJA-MBXJOHMKSA-N |

SMILES |

CSC1=NC(=C(C(=N1)Cl)C=NO)Cl |

Isomeric SMILES |

CSC1=NC(=C(C(=N1)Cl)/C=N\O)Cl |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime typically involves the following steps:

Formation of 4,6-Dichloro-2-(methylthio)pyrimidine: This intermediate is synthesized by reacting 2-chloro-4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide.

Oxidation to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carbaldehyde derivative.

Formation of Oxime: Finally, the carbaldehyde derivative is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, thiols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 313339-35-4)

- Structure : Replaces the aldehyde group with a carboxylic acid (-COOH).

- Properties : Higher polarity and molecular weight (239.07 g/mol) compared to the aldehyde (223.08 g/mol). Likely exhibits improved solubility in polar solvents .

- Applications : Used as an intermediate for further functionalization, such as amide coupling or esterification.

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33097-13-1)

4,6-Dichloro-2-(methylthio)pyrimidin-5-amine (CAS 333388-03-7)

Ethyl 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylate

- Structure : Contains an ethyl ester (-COOEt) at position 5.

- Applications : The ester group allows hydrolysis to the carboxylic acid or transesterification reactions .

Comparative Analysis

Table 1: Key Properties of 4,6-Dichloro-2-(methylthio)pyrimidine Derivatives

*Calculated based on parent aldehyde + hydroxylamine.

Biological Activity

Overview

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is a heterocyclic compound with significant potential in biological applications. Its molecular formula is C6H4Cl2N2OS, and it features a pyrimidine ring with chlorine and methylthio substituents along with an oxime functional group. This unique structure contributes to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The chlorine and methylthio groups enhance the compound's binding affinity and specificity towards various biological targets, making it suitable for drug discovery and development.

Biological Activities

1. Enzyme Inhibition

- The compound has been studied for its ability to inhibit various enzymes, which is crucial in the development of pharmaceuticals targeting specific diseases.

- It is particularly noted for its role as a potential inhibitor in biochemical pathways relevant to cancer and microbial infections.

2. Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against certain pathogens. This property makes it a candidate for further development as an antimicrobial agent.

3. Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties, although detailed mechanisms and efficacy require further investigation .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound revealed that it could significantly reduce the activity of certain target enzymes critical in cancer metabolism. The compound's IC50 values were determined through various assays, indicating effective inhibition at low concentrations.

Case Study: Antimicrobial Activity

In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new class of antimicrobial agents. These findings were corroborated by multiple studies highlighting its mechanism of action against bacterial cell walls.

Q & A

Q. What are the common synthetic routes for preparing 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime?

The compound is typically synthesized via solid-phase or solution-phase methods. A robust approach involves coupling 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde with hydroxylamine under basic conditions. In solid-phase synthesis, Rink amide MBHA resin is bromoacetylated, followed by sequential displacement with primary amines and coupling with the aldehyde precursor using DIEA/DMF. Cyclization is achieved with DBU in DMF/MeOH at 90°C . For solution-phase routes, intermediates like 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde are synthesized via nucleophilic substitution and oxidation steps .

Q. How is the structural identity of this compound confirmed in research settings?

Structural confirmation relies on 1H/13C NMR and mass spectrometry (MS) . For example, the aldehyde proton in 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde appears as a distinct singlet (~δ 10.2 ppm) in 1H NMR, while MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 263.95) . Oxime formation is verified by characteristic N–OH stretches (~3200–3400 cm⁻¹) in IR spectroscopy and shifts in carbonyl-related signals in NMR .

Q. What reactivity patterns are observed during substitutions at the pyrimidine ring?

The chlorine atoms at C4 and C6 are highly reactive toward nucleophilic substitution. For instance, in the synthesis of pyrrolopyrimidine derivatives, amines (e.g., primary/secondary amines) displace chlorine under mild conditions (DIEA/DMF, room temperature). The methylthio group at C2 can be oxidized to sulfone using mCPBA for further functionalization . Cyanide substitution at C5 has also been reported using NCS (N-chlorosuccinimide) in anhydrous DCM .

Advanced Research Questions

Q. How is this compound utilized in designing protein-protein interaction (PPI) inhibitors?

The aldehyde oxime serves as a key intermediate in synthesizing pyrrolopyrimidine-based α-helix mimetics. After coupling with peptoid dimers on solid-phase resin, DBU-mediated cyclization generates bicyclic scaffolds that mimic α-helical structures. These scaffolds disrupt PPIs (e.g., Bcl-xL/Bak) by occupying hydrophobic grooves. A 900-member library was synthesized with yields of 26–40% and >83% purity (LC/MS validated) .

Q. What role does this compound play in developing p53 reactivators?

In the synthesis of small-molecule p53 reactivators, the aldehyde group undergoes condensation with amines (e.g., 2-aminophenol derivatives) to form imine intermediates. Subsequent intramolecular cyclization with DBU yields tricyclic compounds that restore p53 function in cancer cells. Oxidation of the thioether to sulfone enhances electrophilicity for further substitutions .

Q. How can researchers troubleshoot low yields during cyclization steps?

Low yields in DBU-mediated cyclization (e.g., forming pyrrolopyrimidines) often arise from incomplete aldehyde coupling or moisture interference. Key optimizations include:

Q. What analytical methods ensure purity and stability of the oxime derivative?

Q. What precautions are necessary when handling the methylthio group during oxidation?

The methylthio group is prone to over-oxidation to sulfonic acid. Controlled use of mCPBA (1.2 equiv.) in NaHCO3-buffered DCM at 0–5°C ensures selective conversion to sulfone. Post-oxidation, rapid purification via silica gel chromatography minimizes side reactions .

Q. How can this compound enable combinatorial library synthesis?

Solid-phase strategies allow diversification at three positions:

Q. Are there contradictions in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 67% in solution-phase vs. 30% in solid-phase) often stem from competing side reactions (e.g., dimerization during aldehyde coupling). Mitigation strategies include:

- Lowering reaction temperatures (<50°C) during aldehyde activation.

- Using excess resin-bound amines (3–5 equiv.) to drive coupling efficiency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.